molecular formula C11H8ClNO3 B13443916 2-Hydroxy-3-methyl Quinmerac

2-Hydroxy-3-methyl Quinmerac

Cat. No.: B13443916
M. Wt: 237.64 g/mol
InChI Key: UHQUQQVAUMGZJE-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl Quinmerac is a derivative of quinolinecarboxylic acid, known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyl group and a methyl group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methyl Quinmerac typically involves the Skraup cyclization reaction, which is a well-known method for synthesizing quinoline derivatives. The process begins with the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction conditions are carefully controlled to ensure the formation of the desired quinoline structure .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also incorporates purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methyl Quinmerac undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

2-Hydroxy-3-methyl Quinmerac has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl Quinmerac involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, leading to alterations in cell function.

    Pathways Involved: It affects pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

2-Hydroxy-3-methyl Quinmerac can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activities. Its hydroxyl and methyl groups make it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

7-chloro-3-methyl-2-oxo-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-5-4-6-2-3-7(12)8(11(15)16)9(6)13-10(5)14/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

UHQUQQVAUMGZJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)NC1=O

Origin of Product

United States

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